Vegfr-2-IN-42
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Overview
Description
Vegfr-2-IN-42 is a compound that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels. This compound is of significant interest in cancer research due to its potential to inhibit tumor growth by blocking angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-42 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a quinoxaline derivative, followed by various functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Vegfr-2-IN-42 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups like halides or amines .
Scientific Research Applications
Vegfr-2-IN-42 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of receptor tyrosine kinases and their role in various chemical reactions.
Biology: Employed in cell culture studies to investigate the effects of VEGFR-2 inhibition on cell proliferation, migration, and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers by inhibiting angiogenesis and tumor growth.
Mechanism of Action
Vegfr-2-IN-42 exerts its effects by binding to the VEGFR-2 receptor, preventing its activation by vascular endothelial growth factors (VEGFs). This inhibition blocks the downstream signaling pathways involved in angiogenesis, such as the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway. By inhibiting these pathways, this compound reduces endothelial cell proliferation, migration, and survival, ultimately inhibiting the formation of new blood vessels .
Comparison with Similar Compounds
Similar Compounds
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets VEGFR-2.
Sorafenib: Another multi-targeted inhibitor with activity against VEGFR-2.
Axitinib: A selective inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3.
Uniqueness
Vegfr-2-IN-42 is unique in its specific targeting of VEGFR-2, offering a more focused approach to inhibiting angiogenesis compared to multi-targeted inhibitors. This specificity may result in fewer off-target effects and improved therapeutic outcomes .
Properties
Molecular Formula |
C18H13N7O3S2 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-[5-(6-nitroquinazolin-4-yl)sulfanyl-1,3,4-thiadiazol-2-yl]urea |
InChI |
InChI=1S/C18H13N7O3S2/c1-10-2-4-11(5-3-10)21-16(26)22-17-23-24-18(30-17)29-15-13-8-12(25(27)28)6-7-14(13)19-9-20-15/h2-9H,1H3,(H2,21,22,23,26) |
InChI Key |
JHKXJJNUSQQISU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SC3=NC=NC4=C3C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.